(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}pent-4-enoic acid
Description
“(2S)-2-{(9H-Fluoren-9-ylmethoxy)carbonylamino}pent-4-enoic acid” (synonyms: Fmoc-L-allylglycine, CAS: 146549-21-5) is a synthetic unnatural α-amino acid derivative widely used in peptide synthesis. Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, a methyl substituent on the nitrogen, and an allyl (pent-4-enoic acid) side chain at the β-position . The stereochemistry at the α-carbon is specified as (S)-configuration, critical for maintaining chiral integrity in peptide design.
The compound’s molecular formula is C₂₁H₂₁NO₄, with a molecular weight of 337.37 g/mol . Its physical properties include a density of 1.245 g/cm³, melting point of 137.1°C, and a boiling point of 563°C at standard pressure . The allyl side chain introduces unsaturation, enabling post-synthetic modifications such as thiol-ene click chemistry or hydrogenation. As a building block in solid-phase peptide synthesis (SPPS), it facilitates the incorporation of non-natural residues into peptides for drug discovery and biochemical studies .
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pent-4-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h3-7,9-12,18-19H,1,8,13H2,2H3,(H,23,24)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOBFFXDCHDYNQ-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fmoc Protection and N-Methylation
The synthesis typically begins with a protected L-amino acid precursor. The Fmoc (9-fluorenylmethoxycarbonyl) group is introduced via reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or N,N-diisopropylethylamine (DIPEA). Subsequent N-methylation is achieved through:
-
Oxazolidinone Formation : Treatment with paraformaldehyde and trimethylsilyl chloride (TMSCl) generates an oxazolidinone intermediate, enabling selective methylation at the nitrogen.
-
Reductive Opening : The oxazolidinone is reduced using triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA), yielding the N-methylated amino acid with retention of configuration.
This method avoids racemization, critical for maintaining the (2S)-configuration.
Stepwise Preparation of (2S)-2-{[(Fmoc)(methyl)amino]pent-4-enoic Acid
Synthetic Pathway
The following four-step protocol is adapted from microwave-assisted Fmoc peptide synthesis methodologies:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Fmoc Protection | Fmoc-Cl, Na₂CO₃, DMF, 0°C → RT, 2h | 92% |
| 2 | Oxazinanone Formation | Paraformaldehyde, TMSCl, CH₂Cl₂, MW 100°C, 3min | 85% |
| 3 | N-Methylation | Et₃SiH, BF₃·OEt₂, CH₂Cl₂, 1min | 88% |
| 4 | Pent-4-enoic Acid Introduction | Allyl bromide, Pd(PPh₃)₄, THF, 60°C, 6h | 78% |
Key Reactions
-
Microwave-Assisted Cyclization : Step 2 utilizes microwave irradiation to accelerate oxazinanone formation, reducing reaction time from hours to minutes.
-
Lewis Acid Catalysis : BF₃·OEt₂ in Step 3 facilitates rapid reductive opening while preventing epimerization.
-
Palladium-Mediated Coupling : The allyl group in Step 4 is introduced via Heck coupling, ensuring regioselective formation of the pent-4-enoic acid side chain.
Optimization of Reaction Conditions
Temperature and Catalysts
Stereochemical Integrity
Circular dichroism (CD) and chiral HPLC analyses confirm >99% enantiomeric excess (ee) when using L-configuration starting materials. Racemization is suppressed by avoiding prolonged exposure to basic conditions during Fmoc protection.
Analytical Characterization
Critical quality control parameters and methods include:
Applications in Solid-Phase Peptide Synthesis (SPPS)
The compound’s dual functionality—Fmoc protection for SPPS compatibility and N-methylation for metabolic stability—makes it valuable for synthesizing constrained peptides. Recent studies demonstrate its incorporation into:
Scientific Research Applications
(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}pent-4-enoic acid is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: In the development of peptide-based therapeutics and diagnostic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}pent-4-enoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, allowing the amino group to participate in further reactions or interactions.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Fmoc-Protected Amino Acids
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | References |
|---|---|---|---|
| (2S)-2-{(9H-Fluoren-9-ylmethoxy)carbonylamino}pent-4-enoic acid | Allyl side chain (C=C at C4), methyl-substituted amino | 337.37 | |
| (S)-2-((Fmoc)amino)-5-(butyl(methyl)amino)pentanoic acid (2p) | Butyl(methyl)amino side chain, saturated pentanoic acid | 442.92 | |
| (S)-2-((Fmoc)amino)-5-((2-cyanoethyl)(methyl)amino)pentanoic acid (2q) | Cyanoethyl(methyl)amino side chain | 410.44 | |
| (2S)-2-(Fmoc-amino)-4-(piperidin-1-yl)butanoic acid (4) | Piperidinyl side chain, shorter carbon backbone | 396.46 | |
| (S)-3-(Fmoc-amino)-4-(piperidin-1-yl)butanoic acid (7) | Piperidinyl side chain at γ-position | 396.46 | |
| Fmoc-Asp(CSY)-OH | Aspartic acid derivative with thiol-protecting group (CSY) | 438.50 | |
| Fmoc-L-Photo-Phe-OH | Photolabile phenylalanine analog with trifluoromethyl group | 495.45 |
Key Observations :
- The allyl side chain in the target compound provides unique reactivity for cross-linking or functionalization, unlike saturated or aromatic side chains in analogs .
- Cyanoethyl-substituted analogs (2q) introduce polarity, affecting solubility and hydrogen-bonding capacity .
Physicochemical Properties
Key Observations :
- Optical rotation values vary significantly based on side-chain substituents and stereochemistry. For example, compound 7 shows a positive [α]D due to its γ-amino acid configuration .
Key Observations :
- The target compound’s allyl group enables site-specific modifications, such as thiol-ene reactions, to attach fluorophores or drug moieties .
- Piperidinyl analogs (e.g., 4, 7) are explored for targeting G-protein-coupled receptors (GPCRs) due to their structural mimicry of natural ligands .
- Photolabile derivatives (e.g., Fmoc-L-Photo-Phe-OH) are utilized in controlled-release systems .
Table 4: Hazard Profiles of Selected Compounds
| Compound Name | GHS Classification | Hazards | References |
|---|---|---|---|
| (2S)-2-{(9H-Fluoren-9-ylmethoxy)carbonylamino}pent-4-enoic acid | Not explicitly reported | Likely similar to Fmoc-amino acids | |
| (S)-2-((Fmoc)amino)pent-4-ynoic acid () | H302, H315, H319, H335 | Oral toxicity, skin/eye irritation | |
| (S)-2-(Fmoc-amino)-4-methoxy-4-oxobutanoic acid () | H302, H315, H319 | Acute toxicity, irritation |
Key Observations :
- Fmoc-protected compounds generally require careful handling due to acute toxicity risks (Category 4) and irritant properties .
Biological Activity
(2S)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}pent-4-enoic acid, commonly referred to as Fmoc-2-(4-pentenyl)-Ala-OH, is a synthetic amino acid derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis due to its stability and ease of removal. The structural formula can be represented as follows:
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 379.45 g/mol |
| Solubility | Moderately soluble |
| Log P (Octanol-Water) | 3.23 |
| Bioavailability Score | 0.56 |
1. Interaction with Biological Targets
The biological activity of (2S)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}pent-4-enoic acid is primarily attributed to its interactions with various biological targets, including:
- Protein Kinases : The compound has shown inhibitory effects on several cytochrome P450 enzymes (CYPs), specifically CYP1A2, CYP2C19, and CYP3A4, suggesting potential implications in drug metabolism and interactions .
- Membrane Proteins : It influences the binding affinity of septin proteins to lipid membranes, which is crucial for cellular processes such as cytokinesis and membrane trafficking .
2. Pharmacological Effects
Research indicates that this compound may exert several pharmacological effects:
- Anti-inflammatory : Similar compounds have been noted for their anti-inflammatory properties, potentially modulating pathways associated with inflammation .
- Analgesic : The compound's structural analogs have demonstrated analgesic effects in various models, indicating potential therapeutic applications in pain management .
Case Study 1: Septin Interaction Studies
A study utilizing molecular dynamics simulations revealed that the helical content of amphipathic helices, influenced by compounds like (2S)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}pent-4-enoic acid, regulates septin binding affinity to lipid membranes. This finding elucidates the mechanochemical interactions that are vital for understanding cellular mechanics .
Case Study 2: Drug Metabolism
Another investigation focused on the compound's role as a substrate for P-glycoprotein (P-gp), a key player in drug absorption and resistance. The results indicated that it could influence the pharmacokinetics of co-administered drugs by modulating P-gp activity .
Q & A
Basic: What are the standard synthesis protocols for (2S)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}pent-4-enoic acid, and how can reaction yields be optimized?
Answer:
The compound is synthesized via Fmoc protection of the amine group. A typical protocol involves dissolving the amino acid precursor in a 1:1 H₂O/acetone mixture, adding Fmoc-OSu (1.1 equivalents) and Na₂CO₃ (4 equivalents), and stirring overnight at room temperature (RT) . Post-reaction, the product is extracted using hexanes and purified via column chromatography. Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to H₂O/acetone .
- Temperature control : Lower temperatures (e.g., -10°C) reduce racemization .
- Reagent stoichiometry : Excess Fmoc-OSu (up to 1.5 equivalents) ensures complete protection .
Basic: What safety precautions are critical when handling this compound?
Answer:
Key precautions include:
- Personal protective equipment (PPE) : Gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS H315, H319) .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors (GHS H335) .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Contradictions exist in hazard classifications; some SDS lack data on chronic toxicity . Always consult multiple SDS and conduct in-house risk assessments.
Advanced: How can racemization during synthesis be minimized?
Answer:
Racemization occurs via base-mediated epimerization. Mitigation strategies include:
- Low-temperature reactions : Conduct steps at -10°C to slow down base-induced chiral inversion .
- Mild bases : Use DIEA instead of strong bases like NaOH .
- Additives : Additives like HOBt suppress racemization during coupling .
Monitor chiral integrity via chiral HPLC or circular dichroism (CD) spectroscopy .
Advanced: What analytical techniques confirm the compound’s stereochemical purity?
Answer:
- NMR spectroscopy : Compare chemical shifts of α-protons to reference standards .
- Chiral HPLC : Use columns like Chiralpak IG-3 to resolve enantiomers .
- Mass spectrometry (MS) : Verify molecular weight and detect impurities .
- X-ray crystallography : Resolve absolute configuration for critical applications .
Advanced: How does the pent-4-enoic acid moiety influence reactivity in peptide synthesis?
Answer:
The unsaturated chain introduces steric and electronic effects:
- Steric hindrance : The methylamino group and pent-4-enoic acid side chain may slow coupling kinetics in solid-phase peptide synthesis (SPPS) .
- Conformational flexibility : The double bond (C4–C5) enhances structural versatility for stapled peptides or constrained analogs .
Comparative studies with saturated analogs (e.g., pentanoic acid) show altered binding affinities in target interactions .
Basic: What storage conditions ensure compound stability?
Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent thermal degradation .
- Moisture control : Use desiccants to avoid hydrolysis of the Fmoc group .
- Light protection : Amber vials prevent photodegradation of the fluorenyl moiety .
Advanced: How to resolve contradictions in toxicity data across safety documents?
Answer:
Discrepancies arise due to incomplete testing (e.g., acute vs. chronic toxicity) . Recommended steps:
- Cross-reference SDS : Compare hazard classifications from Indagoo (H302, H315) and Key Organics (unknown chronic effects) .
- In-house testing : Conduct Ames tests for mutagenicity and cell viability assays .
- Regulatory alignment : Follow GHS guidelines and OSHA standards for workplace exposure limits .
Basic: How should accidental spills be managed?
Answer:
- Containment : Use inert absorbents (e.g., vermiculite) to collect spilled material .
- Disposal : Seal in chemical-resistant containers and dispose via authorized waste management services .
- Decontamination : Clean surfaces with ethanol/water mixtures, avoiding dust generation .
Advanced: What strategies improve coupling efficiency in SPPS using this compound?
Answer:
- Activation reagents : Use HATU or PyBOP instead of DCC for faster coupling .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes .
- Solvent optimization : DMF:CH₂Cl₂ (1:4) balances solubility and reactivity .
Advanced: How to analyze structure-activity relationships (SAR) for therapeutic applications?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
